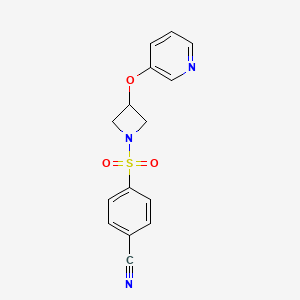

4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c16-8-12-3-5-15(6-4-12)22(19,20)18-10-14(11-18)21-13-2-1-7-17-9-13/h1-7,9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNWGUGSAPELFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridine derivative

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products Formed:

Oxidation: The oxidation of the benzonitrile group can lead to the formation of benzoic acid derivatives.

Reduction: Reduction of the nitrile group can produce primary amines.

Substitution: Substitution reactions can result in the formation of various azetidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is used to study enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating diseases such as cancer and neurological disorders.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Physical and Structural Comparison of Selected Compounds

Biological Activity

The compound 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a sulfonyl group attached to a benzonitrile moiety and an azetidine ring substituted with a pyridin-3-yloxy group. This unique structure contributes to its biological properties, particularly in enzyme inhibition.

Inhibitory Activity

Research indicates that 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile exhibits moderate inhibitory activity against histone deacetylases (HDACs), which are crucial in gene regulation and cancer progression. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing more potent HDAC inhibitors .

Antimicrobial Activity

In addition to HDAC inhibition, the compound has shown promising antimicrobial properties. A study focusing on related pyridine-containing compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that structural modifications can enhance efficacy .

Case Study 1: HDAC Inhibition

In a controlled laboratory setting, 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile was tested against several HDAC isoforms. The results indicated an IC50 value suggesting moderate potency, with further optimization needed for therapeutic applications .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of similar compounds derived from the same structural framework. The results showed that modifications to the azetidine ring significantly enhanced antimicrobial efficacy, with some derivatives displaying activity comparable to established antibiotics .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| HDAC Inhibition | Moderate inhibitory activity | |

| Antibacterial Activity | Significant against multiple strains | |

| Antifungal Activity | Moderate efficacy |

The mechanism by which 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile exerts its biological effects is primarily through enzyme inhibition. The sulfonamide group plays a crucial role in binding to the active sites of target enzymes, while the azetidine and pyridine moieties contribute to the specificity and potency of the interaction.

Q & A

Basic: What synthetic routes are available for 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile, and how is its purity validated?

The compound is synthesized via palladium-catalyzed cross-coupling (e.g., Method A/C in ) using precursors like pyridin-3-ylboronic acid and sulfonated intermediates. Key steps include:

- Suzuki-Miyaura coupling for pyridyl ether formation.

- Sulfonylation of the azetidine ring using benzonitrile derivatives.

Purity is confirmed via HPLC (>98%) and structural validation by 1H/13C-NMR (e.g., δ 7.8–8.6 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ peaks) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact (GHS hazard classification: Skin/Eye Irritant Category 2) .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management: Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does this compound function in thermally activated delayed fluorescence (TADF) materials for OLEDs?

The pyridyl-azetidine-sulfonyl backbone enhances intramolecular charge transfer (ICT) , critical for TADF. Derivatives of this compound exhibit:

- Small singlet-triplet energy gaps (ΔEST < 0.3 eV) due to spatially separated HOMO/LUMO orbitals.

- High photoluminescence quantum yields (PLQY > 70%) in OLED emissive layers .

Advanced: How can stereochemical outcomes during synthesis be analyzed and optimized?

- Diastereomer Resolution: Use chiral HPLC or NMR coupling constants (e.g., d.r. = 55:45 in ) to separate/enrich isomers.

- Mechanistic Insights: Base-promoted cascade reactions () may favor trans-isomers due to steric hindrance in the azetidine ring .

Advanced: What structural features influence its biological activity (e.g., anti-inflammatory or enzyme inhibition)?

- Crystal Structure Analysis: Substituents like trifluoromethyl groups or fluorobenzylidenes () enhance binding to targets like CYP11B1 or RNA polymerase .

- Structure-Activity Relationships (SAR): The sulfonyl group improves solubility and target affinity, while the pyridyl ether modulates steric interactions .

Advanced: What methodologies resolve contradictions in reported synthetic yields or purity?

- Reaction Optimization: Vary catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) or solvents (1,2-dimethoxyethanol vs. THF) to improve yields ().

- Analytical Cross-Validation: Compare HRMS and elemental analysis data with computational models (e.g., Gaussian DFT) to confirm reproducibility .

Advanced: How is this compound used in studying allosteric modulation of cannabinoid receptors?

- X-ray Crystallography: Resolve binding modes to CB1/CB2 receptors (e.g., π-π stacking with pyridyl rings).

- In Vitro Assays: Measure cAMP inhibition or β-arrestin recruitment to quantify allosteric effects .

Basic: What are the key spectral signatures in NMR for confirming its structure?

- Azetidine Ring Protons: δ 3.5–4.2 ppm (multiplet for -SO2- adjacent CH2).

- Pyridyl Protons: δ 8.1–8.9 ppm (doublets for ortho/meta positions).

- Benzonitrile Carbon: δ ~118 ppm (CN group) .

Advanced: How does computational modeling guide its application in drug discovery?

- Docking Studies: Predict binding affinity to targets like steroid 11-β-hydroxylase using AutoDock Vina.

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .

Basic: What are the storage conditions to prevent degradation?

- Temperature: -20°C in amber vials to avoid photodegradation.

- Moisture Control: Store with desiccants (e.g., silica gel) due to hygroscopic sulfonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.